Cas no 2096334-30-2 (3-Chloro-4-ethoxy-5-fluorophenylboronic acid)
3-Chloro-4-ethoxy-5-fluorophenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-4-ethoxy-5-fluorophenylboronic acid
- (3-chloro-4-ethoxy-5-fluorophenyl)boronic acid
- WID33430
- Y2533
- BS-34429
- Boronic acid, B-(3-chloro-4-ethoxy-5-fluorophenyl)-
- (3-chloro-4-ethoxy-5-fluorophenyl)boronicacid
- MFCD20441841
- CS-0174408
- E84236
- 2096334-30-2
- DTXSID301223000
-
- MDL: MFCD20441841
- Inchi: 1S/C8H9BClFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3
- InChI Key: AAPPGBQQZJDSBE-UHFFFAOYSA-N
- SMILES: ClC1C=C(B(O)O)C=C(C=1OCC)F
Computed Properties
- Exact Mass: 218.0317302g/mol
- Monoisotopic Mass: 218.0317302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7
3-Chloro-4-ethoxy-5-fluorophenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1239485-1g |
3-Chloro-4-ethoxy-5-fluorophenylboronic acid |
2096334-30-2 | 97% | 1g |
$190 | 2024-06-06 | |
| abcr | AB309621-1 g |
3-Chloro-4-ethoxy-5-fluorophenylboronic acid; 98% |
2096334-30-2 | 1g |
€348.00 | 2023-04-26 | ||
| abcr | AB309621-5 g |
3-Chloro-4-ethoxy-5-fluorophenylboronic acid; 98% |
2096334-30-2 | 5g |
€960.00 | 2023-04-26 | ||
| abcr | AB309621-1g |
3-Chloro-4-ethoxy-5-fluorophenylboronic acid, 98%; . |
2096334-30-2 | 98% | 1g |
€348.00 | 2025-02-21 | |
| abcr | AB309621-5g |
3-Chloro-4-ethoxy-5-fluorophenylboronic acid, 98%; . |
2096334-30-2 | 98% | 5g |
€960.00 | 2025-02-21 | |
| Aaron | AR01EICW-100mg |
3-Chloro-4-ethoxy-5-fluorophenylboronic acid |
2096334-30-2 | 97% | 100mg |
$21.00 | 2025-02-10 | |
| Aaron | AR01EICW-250mg |
3-Chloro-4-ethoxy-5-fluorophenylboronic acid |
2096334-30-2 | 97% | 250mg |
$35.00 | 2025-02-10 | |
| Aaron | AR01EICW-1g |
3-Chloro-4-ethoxy-5-fluorophenylboronic acid |
2096334-30-2 | 97% | 1g |
$145.00 | 2023-12-14 | |
| 1PlusChem | 1P01EI4K-100mg |
3-Chloro-4-ethoxy-5-fluorophenylboronic acid |
2096334-30-2 | 97% | 100mg |
$17.00 | 2023-12-19 | |
| 1PlusChem | 1P01EI4K-250mg |
3-Chloro-4-ethoxy-5-fluorophenylboronic acid |
2096334-30-2 | 97% | 250mg |
$28.00 | 2023-12-19 |
3-Chloro-4-ethoxy-5-fluorophenylboronic acid Suppliers
3-Chloro-4-ethoxy-5-fluorophenylboronic acid Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3-Chloro-4-ethoxy-5-fluorophenylboronic acid
3-Chloro-4-ethoxy-5-fluorophenylboronic acid (CAS No. 2096334-30-2): An Overview
3-Chloro-4-ethoxy-5-fluorophenylboronic acid (CAS No. 2096334-30-2) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of boronic acids, which are known for their ability to form stable complexes with various functional groups, making them valuable intermediates in synthetic chemistry.
The molecular structure of 3-Chloro-4-ethoxy-5-fluorophenylboronic acid consists of a phenyl ring substituted with a chlorine atom at the 3-position, an ethoxy group at the 4-position, and a fluorine atom at the 5-position. The boronic acid functional group (-B(OH)2) is attached to the phenyl ring, providing the compound with its characteristic reactivity and utility in chemical reactions.
In the realm of medicinal chemistry, 3-Chloro-4-ethoxy-5-fluorophenylboronic acid has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have highlighted its potential in the development of novel drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of inhibitors for specific kinases, which are implicated in various diseases such as cancer and inflammatory disorders.
The unique combination of halogen substituents (chlorine and fluorine) and the ethoxy group on the phenyl ring imparts specific electronic and steric properties to 3-Chloro-4-ethoxy-5-fluorophenylboronic acid. These properties make it an attractive candidate for use in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. The boronic acid group facilitates these reactions by forming stable complexes with palladium catalysts, leading to high yields and selectivity.
Beyond its applications in medicinal chemistry, 3-Chloro-4-ethoxy-5-fluorophenylboronic acid has also found use in materials science. Its ability to form stable complexes with metal ions makes it a valuable precursor for the synthesis of metalorganic frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, catalysis, and drug delivery. A recent study published in Advanced Materials demonstrated the successful synthesis of MOFs using this compound as a building block, highlighting its versatility and potential in this field.
The synthesis of 3-Chloro-4-ethoxy-5-fluorophenylboronic acid typically involves several steps, including the substitution of functional groups on a phenyl ring followed by the introduction of the boronic acid moiety. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. One common approach involves starting from a substituted phenol and using boron trifluoride etherate to introduce the boronic acid group.
The physical properties of 3-Chloro-4-ethoxy-5-fluorophenylboronic acid, such as its melting point, solubility, and stability under various conditions, are crucial for its practical applications. It is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or unwanted side reactions. The compound is soluble in common organic solvents such as dichloromethane and ethanol, making it easy to handle and process.
In conclusion, 3-Chloro-4-ethoxy-5-fluorophenylboronic acid (CAS No. 2096334-30-2) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on the development of new drugs and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in various scientific disciplines.
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